Bis-PEG11-NHS Ester
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Overview
Description
Bis-PEG11-NHS Ester is a polyethylene glycol (PEG) linker containing two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used in bioconjugation, particularly for labeling primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-PEG11-NHS Ester is synthesized through a series of chemical reactions involving polyethylene glycol and NHS esterification. The process typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with a suitable activating agent such as thionyl chloride or tosyl chloride to form PEG chloride or PEG tosylate.
Esterification: The activated PEG is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis-PEG11-NHS Ester primarily undergoes nucleophilic substitution reactions. The NHS ester groups react readily with primary amines to form stable amide bonds. This reaction is typically carried out in neutral or slightly basic buffers (pH 7-9) to ensure optimal reactivity .
Common Reagents and Conditions
Reagents: Primary amines, such as those found in proteins and peptides.
Major Products
The primary product of the reaction between this compound and primary amines is a stable amide bond, resulting in the conjugation of the PEG linker to the target molecule .
Scientific Research Applications
Bis-PEG11-NHS Ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and modification of biomolecules, aiding in the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of PEGylated products, which have enhanced solubility and stability.
Mechanism of Action
The mechanism of action of Bis-PEG11-NHS Ester involves the formation of amide bonds through nucleophilic substitution. The NHS ester groups react with primary amines on target molecules, resulting in the covalent attachment of the PEG linker. This modification can alter the solubility, stability, and bioavailability of the target molecule, making it more suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Bis-PEG-NHS: Similar to Bis-PEG11-NHS Ester but with varying lengths of PEG spacers.
Azido-PEG-NHS Ester: Contains an azido group instead of a second NHS ester, used for click chemistry applications.
Mal-PEG-NHS Ester: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness
This compound is unique due to its non-cleavable 11-unit PEG linker, which provides enhanced solubility and stability in aqueous media. This makes it particularly useful for applications requiring long-term stability and solubility, such as in the development of ADCs .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N2O19/c37-29-1-2-30(38)35(29)54-33(41)5-7-43-9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-28-26-52-24-22-50-20-18-48-16-14-46-12-10-44-8-6-34(42)55-36-31(39)3-4-32(36)40/h1-28H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIRLEGKHJCOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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